molecular formula C9H13NO B095939 2-(2-Aminophenyl)propan-2-ol CAS No. 15833-00-8

2-(2-Aminophenyl)propan-2-ol

Cat. No. B095939
CAS RN: 15833-00-8
M. Wt: 151.21 g/mol
InChI Key: UZXREFASOUJZAS-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)propan-2-ol is a chemical compound that is structurally related to a class of beta-adrenergic blocking agents. These agents are known for their potential in medical applications, particularly in cardiovascular therapy. The compound is characterized by the presence of an amino group attached to a phenyl ring and a propan-2-ol moiety.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols have been synthesized, where the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety . Additionally, the synthesis of enantiomers of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol has been described, indicating the versatility of the synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction analysis. For example, the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives have been reported, revealing details about the conformation of the amine fragments and the overall molecular arrangement . These studies provide insights into the structural aspects that could influence the biological activity of 2-(2-Aminophenyl)propan-2-ol.

Chemical Reactions Analysis

Although the specific chemical reactions of 2-(2-Aminophenyl)propan-2-ol are not detailed in the provided papers, the related compounds have been tested for various biological activities, suggesting that they undergo interactions with biological receptors . The chemical structure of these compounds allows them to bind to adrenoceptors, which is indicative of their potential reactivity in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminophenyl)propan-2-ol can be inferred from the properties of similar compounds. The compounds in this class have shown significant biological activities, such as decreasing blood pressure and possessing antiarrhythmic activity . The crystallographic studies have also revealed the presence of hydrogen-bonded chains and rings, which are important for the stability and solubility of these compounds . These properties are crucial for their function as pharmaceutical agents.

Scientific Research Applications

  • Catalytic Transformations : Bernas et al. (2015) explored the transformation of 1-(2-Aminophenyl)propan-2-ol at 200 °C under argon pressure, using catalysts like carbon, titania, and zeolite supported Ru, Pd, Pt, Rh, and Ir, as well as metal-free zeolites. They achieved high conversion with H-Beta-150 and H-Beta-25 and high selectivity to 2-methylindoline with 0.3 % Ir–H-Beta-150 and H-Beta-25, noting that formation of the final product 2-methylindoline only took place over the most acidic catalysts (Bernas et al., 2015).

  • Acute Toxicity and Cytotoxicity Assessment : Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers produced by cardanol and glycerol to various biological models. They found that the synthesized compounds, including derivatives of 2-(2-Aminophenyl)propan-2-ol, demonstrated low acute toxicity, suggesting potential safe use as fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).

  • Corrosion Inhibition : Gao et al. (2007) synthesized tertiary amines in the series of 1,3-di-amino-propan-2-ol and studied their inhibitive performance on carbon steel corrosion. They found that these compounds acted as anodic inhibitors and demonstrated promising inhibition efficiency, retarding the anodic dissolution of iron by forming a protective layer on the metal surface (Gao et al., 2007).

  • Beta-Adrenoceptor Blocking Agents : Rzeszotarski et al. (1979) synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and determined their affinity to beta 1- and beta-2-adrenoceptors, confirming substantial cardioselectivity for certain derivatives (Rzeszotarski et al., 1979).

  • Adsorption and Decomposition on Catalysts : Zawadzki et al. (2001) studied the adsorption and decomposition of propan-2-ol on carbon and carbon-supported metal catalysts using in situ infrared spectroscopy. Their research provided insights into the interactions between propan-2-ol and these catalysts (Zawadzki et al., 2001).

  • Transfer Hydrogenation Studies : Samec and Bäckvall (2002) investigated the transfer hydrogenation of various imines to amines by propan-2-ol in benzene, catalyzed by a ruthenium complex. They observed high efficiency and selectivity in the reaction (Samec & Bäckvall, 2002).

  • Synthesis and Biological Properties : Papoyan et al. (2011) synthesized new derivatives of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, exhibiting anticonvulsive and some peripheral n-cholinolytic activities without antibacterial activity (Papoyan et al., 2011).

  • Biodiesel Production : Modi et al. (2006) used propan-2-ol as an acyl acceptor for immobilized lipase-catalyzed preparation of biodiesel from vegetable oils, achieving high conversion rates (Modi et al., 2006).

Safety And Hazards

The safety data sheet for 2-(2-Aminophenyl)propan-2-ol indicates that it is for R&D use only and not for medicinal or household use . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-aminophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXREFASOUJZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291576
Record name 2-(2-aminophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)propan-2-ol

CAS RN

15833-00-8
Record name 15833-00-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-aminophenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 30.2-g (0.2 mol) sample of methyl 2-aminobenzoate in 150 ml diethyl ether was added dropwise to a solution of methyl magnesium iodide (prepared from 19.4 g of Mg and 127.8 g of methyl iodide) in 150 ml diethyl ether. The reaction mixture was then heated under reflux for 1 hour, cooled, and diluted with 200 ml of saturated aqueous ammonium chloride solution. The resulting aqueous mixture was extracted with ether. The ether extracts were dried over magnesium sulfate and evaporated to give 19.1 g of α,α-dimethyl-2-aminobenzyl alcohol.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a 0° C. solution of methylmagnesium bromide (45 mL of a 1.4M solution in toluene, 63 mmol) under nitrogen atmosphere was added a solution of ortho-aminoacetophenone (2.9 g, 21.5 mmol) in THF (20 mL). The mixture was warmed to ambient temperature for 45 min, cooled to 0° C., and poured into ice-water. The mixture was acidified with 6N HCl, adjusted to ca. pH 6 with saturated sodium bicarbonate solution, and then extracted with ether (2×100 mL). The combined ether fractions were dried (MgSO4), filtered and the solvent was removed under reduced pressure to give the oily product, 2-aminophenyldimethyl carbinol.
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Synthesis routes and methods IV

Procedure details

Thus, for example, 4,4-dimethyl-6-isonicotinoylamino-7-nitro-4H-3,1-benzoxazin-2-one is obtained by reacting methyl anthranilate with methyl magnesium iodide in ethereal solution to obtain o-aminophenyl-dimethylcarbinol, which is cyclised by reacting with phosgene in a mixture of toluene and chloroform as solvent in the presence of solid potassium carbonate to obtain 4,4-dimethyl-4H-3,1-benzoxazin-2-one. By subsequent nitration with fuming nitric acid (d=1.52), 4,4-dimethyl-6-nitro-benzoxazin-2-one is obtained which is converted by catalytic hydrogenation in the presence of Raney nickel in dimethyl formamide into 6-amino-4,4-dimethyl-4H-3,1-benzoxazin-2-one. By inserting an acetyl protecting group by means of acetic anhydride, the precondition for further nitration with fuming nitric acid (d=1.52) is created in the 7- position of the molecule. The acetyl protecting group is split off again from the resulting 6-acetamido-4,4-dimethyl-7-nitro-4H-3,1-benzoxazin-2-on e by treating with concentrated hydrochloric acid in isopropanol, and the resulting 6-amino-4,4-dimethyl-7-nitro-4H-3,1-benzoxazin-2-one is converted into 4,4-dimethyl-6-isonicotinoylamido-7-nitro-4H-3,1-benzoxazin-2-one by treating with isonicotic acid chloride in pyridine as solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JJ Aitken - 1975 - research-repository.st-andrews.ac …
The synthesis of a series of 6-substituted 4-methylcinnolines is described along with their oxidation and the separation of the oxidation products. An unsuccessful attempt to study the …
E Karaj, SH Sindi, N Kuganesan, L Perera… - Journal of medicinal …, 2022 - ACS Publications
Once considered potential liabilities, the modern era witnesses a renaissance of interest in covalent inhibitors in drug discovery. The available toolbox of electrophilic warheads is …
Number of citations: 12 pubs.acs.org
ER Sauvé, J Paeng, S Yamaguchi… - The Journal of Organic …, 2019 - ACS Publications
An N-phenylbenzimidazole constrained in a coplanar fashion with a methylene tether (IMAC) was designed and used to prepare a series of emitters exhibiting thermally activated …
Number of citations: 25 pubs.acs.org
P Knowles - 1965 - search.proquest.com
The work described in this thesis concerns the preparation of various 1, 4-benzoquinones carrying allyl, hydroxyalkyl and alkoxyalkyl side chains and their irradiation in an inert solvent …
Number of citations: 0 search.proquest.com
IT Alt - 2018 - elib.uni-stuttgart.de
In der vorliegenden Arbeit wurde zunächst die TBA[Fe]-katalysierte Carben-Insertion von Diazoverbindungen in sekundäre NH-Bindungen weiter verfolgt. Das Protokoll konnte auf …
Number of citations: 1 elib.uni-stuttgart.de

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